2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine
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Overview
Description
2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of a nitro group and a sulfanyl group attached to the pyridine ring, along with a styryl group attached to the pyrimidine ring, makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine typically involves multi-step reactions. One common method is the cyclization of appropriate precursors. The process often starts with the preparation of 3-nitro-2-pyridinethiol, which is then reacted with a suitable pyrimidine derivative under controlled conditions to form the desired compound. The reaction conditions usually involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-((3-Amino-2-pyridinyl)sulfanyl)-4-styrylpyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins. The styryl group can enhance the compound’s ability to interact with hydrophobic regions of biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Nitro-2-pyridinyl)sulfanyl)aniline
- 2-((3-Nitro-2-pyridinyl)sulfanyl)pyrimidine
Uniqueness
2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine is unique due to the presence of both a styryl group and a pyrimidine ring, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanyl-4-[(E)-2-phenylethenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-21(23)15-7-4-11-18-16(15)24-17-19-12-10-14(20-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSGMZTWRKFOIH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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